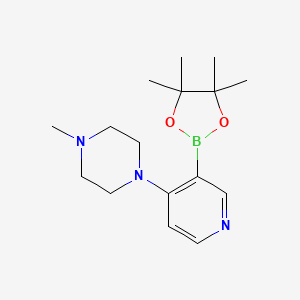

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester

Description

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted at position 3 with a pinacol-protected boronate ester and at position 4 with a 4-methylpiperazine group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, particularly in pharmaceutical intermediates .

Properties

IUPAC Name |

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-12-18-7-6-14(13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPOKEGXQWFKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of molecular sieves and continuous extraction techniques helps in achieving efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Positional Isomers and Piperazine Derivatives

- 2-(4-Boc-piperazinyl)pyridine-3-boronic acid pinacol ester (H50058) : This analog replaces the methylpiperazine group with a tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the methylpiperazine in the target compound, which remains reactive under coupling conditions .

- 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester (CAS 936353-84-3): Here, the methylpiperazine is at position 6 instead of 3.

Substituent Variations on the Pyridine Ring

Boronic Ester Modifications

- 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester (FM-5002): Replacing the pyridine ring with a fluorinated phenyl ring introduces halogen-based electronic effects. Fluorine enhances metabolic stability but may reduce reactivity in cross-couplings compared to non-fluorinated analogs .

- 4-(3-Pyridinyl)phenylboronic acid pinacol ester (CAS 929203-04-3) : A phenyl spacer between the pyridine and boronic ester elongates the conjugation system, which could influence electronic communication in drug-like molecules .

Physicochemical and Reactivity Comparisons

Key Physical Properties

*Estimates based on substituent effects: Methylpiperazine’s basicity likely raises pKa compared to isopropyl or trifluoromethyl groups.

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups (e.g., methylpiperazine) : Enhance boronic ester reactivity by increasing electron density, favoring oxidative addition in palladium-catalyzed reactions .

- Electron-Withdrawing Groups (e.g., CF₃) : Reduce reactivity but improve stability, as seen in 4-(trifluoromethyl)pyridine-3-boronic ester .

- Steric Effects : Bulky groups like isopropyl (CAS 2096342-29-7) may slow coupling kinetics compared to linear methylpiperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.